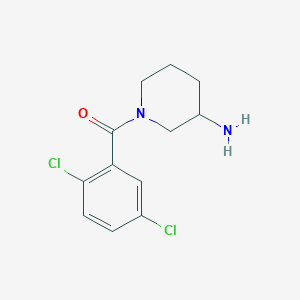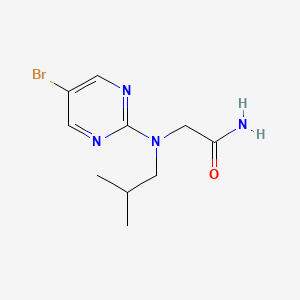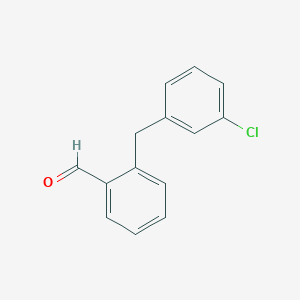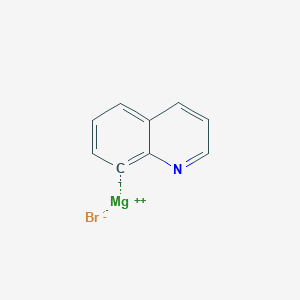
(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid is a chiral organic compound with a complex structure that includes a pyridine ring and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, such as a pyridine-substituted alkene, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Alternatively, it may interact with receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.
相似化合物的比较
Similar Compounds
(2R,3R)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid: The enantiomer of the compound with different stereochemistry.
2-methyl-3-(3-methylpyridin-2-yl)propanoic acid: A structurally similar compound with a shorter carbon chain.
3-(3-methylpyridin-2-yl)butanoic acid: A compound with a similar pyridine ring but lacking the methyl group on the butanoic acid moiety.
Uniqueness
(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both the pyridine ring and the butanoic acid moiety also contributes to its distinct chemical properties and reactivity.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-5-4-6-12-10(7)8(2)9(3)11(13)14/h4-6,8-9H,1-3H3,(H,13,14)/t8-,9-/m0/s1 |
InChI 键 |
SMPVQILFLFLSGX-IUCAKERBSA-N |
手性 SMILES |
CC1=C(N=CC=C1)[C@@H](C)[C@H](C)C(=O)O |
规范 SMILES |
CC1=C(N=CC=C1)C(C)C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


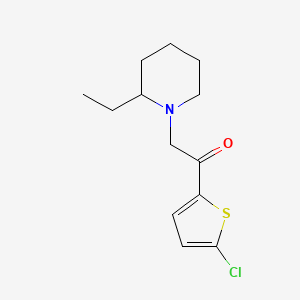
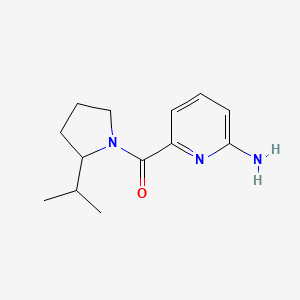
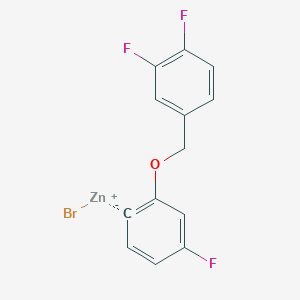


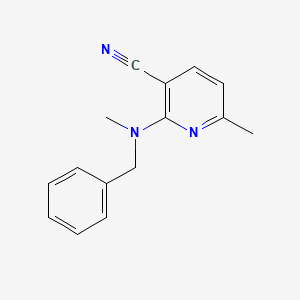
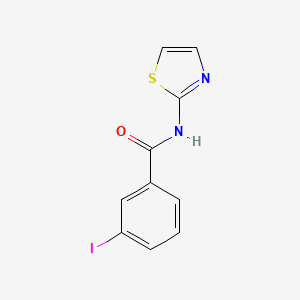
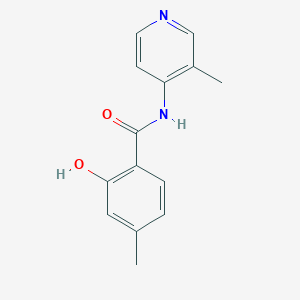
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14899936.png)
